

## Assessing the Off-Target Kinase Profile of CAF-382: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the off-target kinase profile of **CAF-382**, a potent inhibitor of Cyclin-Dependent Kinase-Like 5 (CDKL5), against other relevant kinase inhibitors. The data presented herein is compiled from publicly available experimental results to facilitate an objective assessment for research and drug development applications.

### **Executive Summary**

CAF-382 is a chemical probe designed for the study of CDKL5, a serine-threonine kinase implicated in neurodevelopmental disorders. A critical aspect of a chemical probe's utility is its selectivity—the ability to inhibit the intended target with minimal effect on other cellular components, particularly other kinases which often share structural similarities. This guide summarizes the kinome-wide selectivity of CAF-382 and compares its on- and off-target activities with its parent compound, SNS-032, and another multi-CDK inhibitor, AT-7519. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

## **Comparative Kinase Inhibition Profile**

The following tables summarize the inhibitory activities of **CAF-382** and its comparators against their primary targets and key off-targets. **CAF-382** demonstrates high potency for CDKL5 and several Cyclin-Dependent Kinases (CDKs) while maintaining a favorable selectivity profile, particularly against  $GSK3\alpha/\beta$ , a common off-target for this class of inhibitors.



# Table 1: On-Target and Key Off-Target Potency (IC50 in nM)

This table compares the half-maximal inhibitory concentrations (IC50) of **CAF-382**, SNS-032, and AT-7519 against a panel of kinases. Lower values indicate higher potency.

Kinase Target	CAF-382 (Biochemical)	CAF-382 (Cellular - NanoBRET)	SNS-032 (Biochemical)	AT-7519 (Biochemical)
CDKL5	6.7[1]	10[1][2]	N/A	N/A
CDK9	20[1][2]	280[1][2]	4[3]	<10[4]
CDK16	62[1][2]	390[1][2]	N/A	N/A
CDK17	89[1][2]	240[1][2]	N/A	N/A
CDK18	100[1][2]	260[1][2]	N/A	N/A
CDK2	N/A	N/A	48[3]	47[4]
CDK7	300[1]	N/A	62[3]	N/A
GSK3α	470[1]	>1800[5]	N/A	N/A
GSK3β	2200[1]	>1800[5]	N/A	89[6]

N/A: Data not available in the searched sources.

# Table 2: Kinome-Wide Selectivity Profile (DiscoverX scanMAX at 1 $\mu$ M)

This table presents the results from a broad kinase panel screening, showing the number of kinases inhibited above a certain threshold (Percent of Control - PoC). A lower PoC value signifies stronger binding. The selectivity score S10(1 $\mu$ M) represents the number of kinases with a PoC < 10, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.



Compound	Kinases Tested	Kinases with PoC < 10	Kinases with PoC < 35	S10(1µM) Score	S35(1µM) Score
SGC- CAF382-1	403[2]	7[2]	10[2]	0.017[2]	0.024[2]
SGC- CAF268-1N (Negative Control)	403[2]	0	2[2]	N/A	0.005[2]

The data clearly indicates that **CAF-382** is a highly selective inhibitor. At a concentration of 1  $\mu$ M, it strongly interacts with only a small fraction of the tested kinome.[2] The designated negative control, SGC-CAF268-1N, shows minimal interaction, validating the specificity of the **CAF-382** chemotype.[2]

# Experimental Protocols Kinome-Wide Off-Target Profiling: Eurofins DiscoverX scanMAX

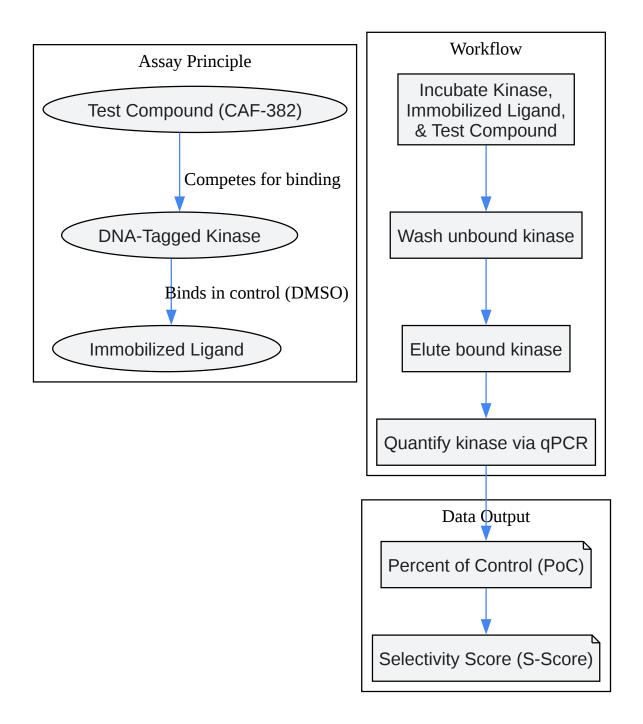
The scanMAX assay is a competition binding assay used to determine the interaction of a test compound with a panel of 468 kinases.[3][6]

#### Methodology:

- Assay Principle: The assay quantifies the ability of a test compound to compete with an
  immobilized, active-site directed ligand for binding to the kinase active site. The kinase is
  tagged with DNA, and the immobilized ligand is coupled to a solid support.
- Procedure: A specific kinase is incubated with the immobilized ligand and the test compound (e.g., CAF-382 at 1 μM). The amount of kinase bound to the solid support is then measured via quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are reported as "Percent of Control" (PoC), where the DMSO control represents 100% binding and a lower PoC value indicates displacement of the kinase



by the test compound. The selectivity score (S-score) is calculated as the ratio of kinases bound below a PoC threshold to the total number of kinases tested.



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Caption: Workflow for the Eurofins DiscoverX scanMAX kinase profiling assay.



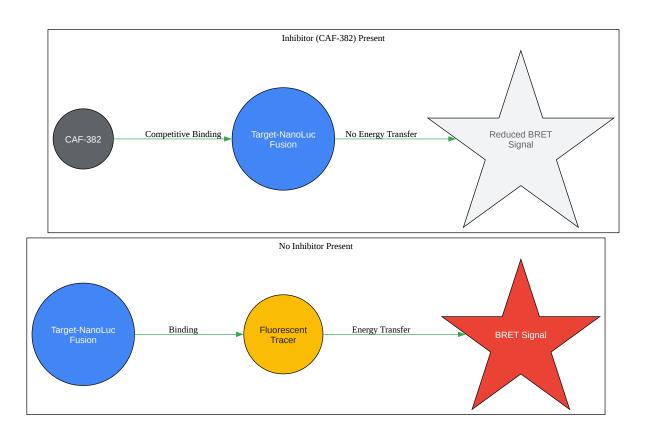
#### **Cellular Target Engagement: NanoBRET™ Assay**

The NanoBRET™ Target Engagement Assay is a live-cell method to quantify compound binding to a specific protein target.[7]

#### Methodology:

- Assay Principle: This technology is based on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer).
- Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CDKL5) fused to NanoLuc® luciferase.
- Assay Procedure:
  - The transfected cells are plated and incubated.
  - A specific NanoBRET™ tracer, which binds to the target kinase, is added to the cells at a fixed concentration.
  - The test compound (e.g., CAF-382) is then added in a serial dilution.
  - If the test compound binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
  - The Nano-Glo® substrate is added to initiate the luminescent reaction, and the BRET ratio (acceptor emission/donor emission) is measured.
- Data Analysis: The data is plotted as a dose-response curve, from which the IC50 value (the
  concentration of the compound that displaces 50% of the tracer) is calculated, representing
  the compound's apparent affinity for the target in a cellular context.





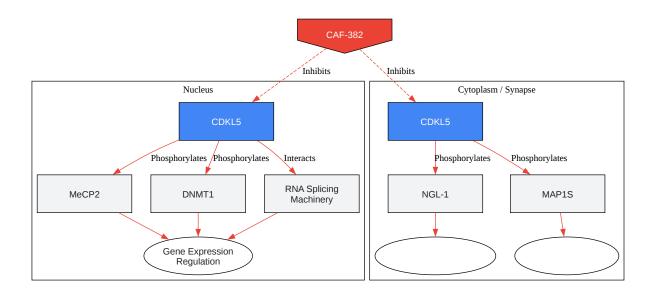
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Caption: Principle of the NanoBRET™ Target Engagement Assay.



#### **CDKL5 Signaling Context**

To understand the importance of **CAF-382**'s selectivity, it is crucial to consider the biological context of its primary target, CDKL5. CDKL5 is a serine/threonine kinase that plays a vital role in brain development and neuronal function.[8] Its dysregulation is linked to severe neurodevelopmental disorders.



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